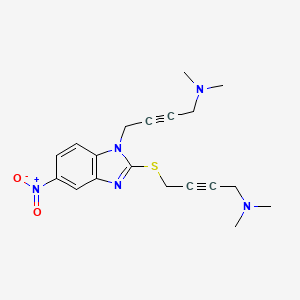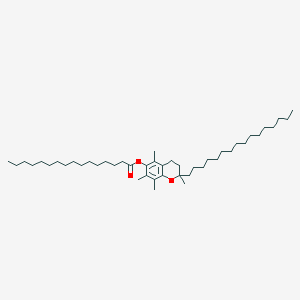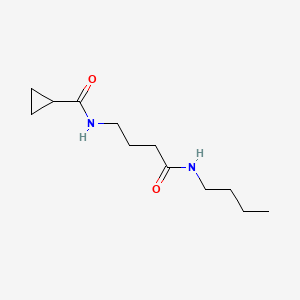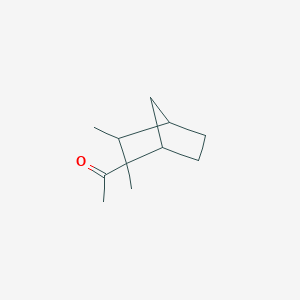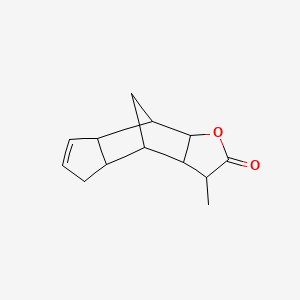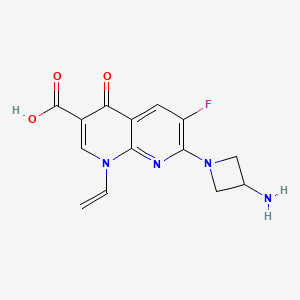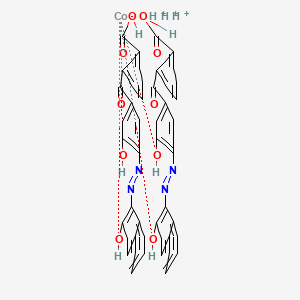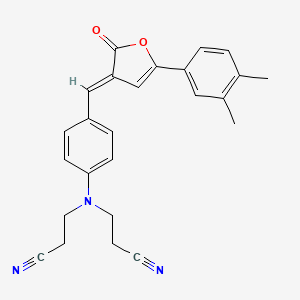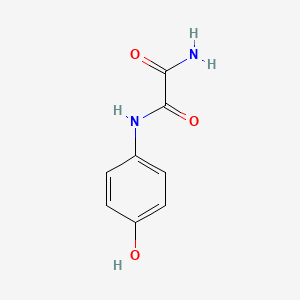
(4-Hydroxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxyphenyl)ethanediamide is an organic compound with the molecular formula C8H8N2O3 It consists of a phenyl ring substituted with a hydroxyl group and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)ethanediamide typically involves the reaction of 4-hydroxybenzaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(4-Hydroxyphenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and amide groups play crucial roles in these interactions, often forming hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
(4-Hydroxyphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of ethanediamide.
(4-Hydroxyphenyl)ethanone: Contains a ketone group instead of ethanediamide.
(4-Hydroxyphenyl)acetamide: Similar but with an acetamide group.
Uniqueness: (4-Hydroxyphenyl)ethanediamide is unique due to its combination of hydroxyl and ethanediamide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other phenolic derivatives.
Properties
CAS No. |
93628-82-1 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N'-(4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C8H8N2O3/c9-7(12)8(13)10-5-1-3-6(11)4-2-5/h1-4,11H,(H2,9,12)(H,10,13) |
InChI Key |
QAOBPRHPRKZZIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


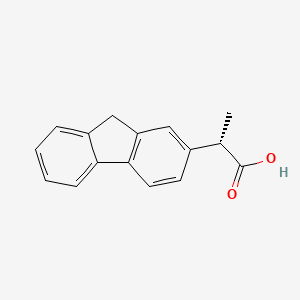
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)

